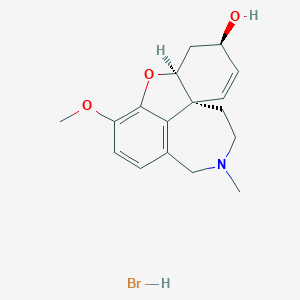![molecular formula C₉H₂₀Cl₂N₂ B126764 Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride CAS No. 135906-03-5](/img/structure/B126764.png)
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is a chemical compound that is part of a class of structures known as azabicyclononanes. These structures are of interest due to their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of drugs such as Granisetron hydrochloride, which is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy .
Synthesis Analysis
The synthesis of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane involves a multistep process. Initially, citric acid is oxidized, followed by a Mannich reaction. Subsequently, an oxime is synthesized, which is then reduced using LiAlH4. The final step involves the separation of the endo and exo products to achieve a total yield of over 16.8%. The structure of the synthesized compound is confirmed using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Molecular Structure Analysis
The molecular structure of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is characterized by its azabicyclo[3.3.1]nonane core, which is a bicyclic structure containing nitrogen. The confirmation of the structure through spectroscopic methods such as IR, NMR, and MS ensures the correct identification of the compound .
Chemical Reactions Analysis
The azabicyclo[3.3.1]nonane derivatives can undergo various chemical reactions. For instance, they can be functionalized through a cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs) to produce a series of ABCNs suitable for combinatorial and parallel syntheses of natural-like products . Additionally, the azabicyclo[3.3.1]nonane fragment can be further modified to produce amides, Schiff bases, and isothiocyanates, which can then react with other chemicals such as methanol, aniline, and sodium azide to produce derivatives like methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione .
Physical and Chemical Properties Analysis
The physical and chemical properties of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride are not explicitly detailed in the provided papers. However, the properties of such compounds can generally be inferred from their molecular structure and the functional groups present. The azabicyclo[3.3.1]nonane core is likely to impart rigidity to the molecule, which can influence its reactivity and interaction with biological targets. The presence of the amine group suggests potential for protonation, making it soluble in polar solvents and potentially bioactive as a result of its ability to interact with biological receptors .
Applications De Recherche Scientifique
Chromatographic Analysis
Grantamine is used as a key intermediate in the preparation of granisetron, a drug used to treat nausea and vomiting. A study by Krishna et al. (2009) developed a high-performance liquid chromatographic method for determining the presence of exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. This method is suitable for the quantitative determination of exo-isomer in bulk samples of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (Krishna, S. R., Babu, P. S., Rao, B., & Rao, N., 2009).
Chemical Synthesis and Properties
Moskalenko et al. (2011) described the synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be converted into various derivatives through reactions with different reagents. This research expands the potential applications of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride in the field of chemical synthesis (Moskalenko, A. I., Chashchin, A. Y., & Boev, V., 2011).
Process Improvement in Synthesis
A study by Du Hong-guang (2011) focused on improving the synthesis process of endo-9-methyl-9-azabicyclononan-3-amine, a key intermediate in producing Granisetron hydrochloride. This research provides insights into more efficient production methods for compounds related to endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride (Du Hong-guang, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H/t7?,8-,9+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQLBGNYBPWAFH-XFRIOYGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride | |
CAS RN |
135906-03-5 |
Source


|
| Record name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)





![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)




